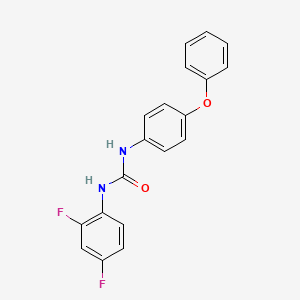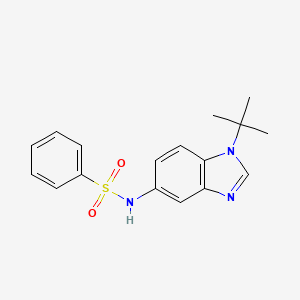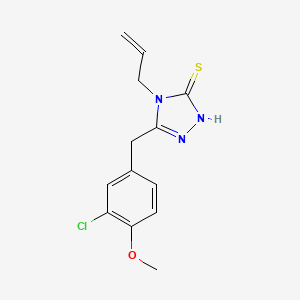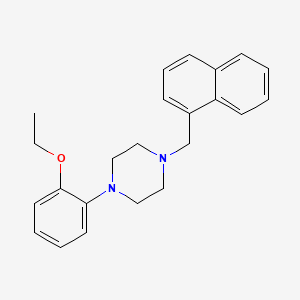
N,N-diallyl-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-3-methyl-4-nitrobenzamide, also known as DADN, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DADN is a member of the nitroaromatic family of compounds, which have been widely used in the development of drugs, pesticides, and explosives.
作用机制
The mechanism of action of N,N-diallyl-3-methyl-4-nitrobenzamide is not fully understood. However, studies have shown that N,N-diallyl-3-methyl-4-nitrobenzamide can induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis. N,N-diallyl-3-methyl-4-nitrobenzamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N,N-diallyl-3-methyl-4-nitrobenzamide can induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis. Additionally, N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N-diallyl-3-methyl-4-nitrobenzamide has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of using N,N-diallyl-3-methyl-4-nitrobenzamide in lab experiments is that it can be synthesized relatively easily and inexpensively. Additionally, N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to have a high degree of selectivity for cancer cells, meaning that it does not affect normal cells. However, there are also some limitations to using N,N-diallyl-3-methyl-4-nitrobenzamide in lab experiments. For example, the mechanism of action of N,N-diallyl-3-methyl-4-nitrobenzamide is not fully understood, and there is still much research that needs to be done to determine its full potential as an anticancer agent.
未来方向
There are many potential future directions for research on N,N-diallyl-3-methyl-4-nitrobenzamide. One area of research that is currently being explored is the use of N,N-diallyl-3-methyl-4-nitrobenzamide in combination with other anticancer agents. Additionally, researchers are exploring the use of N,N-diallyl-3-methyl-4-nitrobenzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is still much research that needs to be done to fully understand the mechanism of action of N,N-diallyl-3-methyl-4-nitrobenzamide and its potential as an anticancer agent.
合成方法
N,N-diallyl-3-methyl-4-nitrobenzamide can be synthesized by the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride, followed by the addition of allylamine and sodium hydroxide. The resulting product is then purified by recrystallization. The synthesis of N,N-diallyl-3-methyl-4-nitrobenzamide is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
N,N-diallyl-3-methyl-4-nitrobenzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N,N-diallyl-3-methyl-4-nitrobenzamide is its use as a potential anticancer agent. Studies have shown that N,N-diallyl-3-methyl-4-nitrobenzamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
3-methyl-4-nitro-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-8-15(9-5-2)14(17)12-6-7-13(16(18)19)11(3)10-12/h4-7,10H,1-2,8-9H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHPQTRLIZQEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)
![4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5792328.png)


![methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate](/img/structure/B5792363.png)
![4-{3-[(4-methylphenyl)thio]propanoyl}morpholine](/img/structure/B5792368.png)

![N-(3-methylphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5792373.png)
![4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792381.png)
![methyl 2-{[(2-methylphenyl)amino]thio}benzoate](/img/structure/B5792383.png)



![methyl 4-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5792425.png)